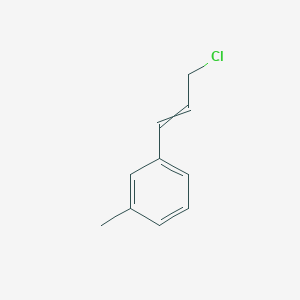

1-(3-Chloro-1-propenyl)-3-methylbenzene

Description

Contextualization within the Field of Halogenated Unsaturated Aromatics

Halogenated unsaturated aromatics are a broad class of organic compounds characterized by the presence of at least one halogen atom and one carbon-carbon double or triple bond attached to an aromatic ring. guidechem.comacs.org These compounds are notable for their reactivity and are often used as intermediates in the synthesis of more complex molecules. guidechem.com The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including its reactivity, polarity, and biological activity. science.gov

The vinyl halide functional group, as seen in 1-(3-chloro-1-propenyl)-3-methylbenzene, is a particularly useful synthetic handle. The carbon-chlorine bond can participate in a variety of coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors. The double bond in the propenyl group also offers a site for various addition reactions. nih.gov

The aromatic ring itself is a core structure in many organic molecules and can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing substituents (the methyl and chloro-propenyl groups) would influence the position of any new substituents on the benzene (B151609) ring.

Significance as a Research Target and Representative Compound Class in Advanced Synthesis

Compounds like this compound are valuable as research targets and as representatives of their compound class for several reasons. Their multifunctional nature allows them to serve as versatile starting materials for the synthesis of a wide range of other compounds. For instance, substituted styrenes, which share the structural feature of a vinyl group attached to a benzene ring, are extensively used in the production of polymers with unique physical and chemical properties. nih.govwikipedia.org

The study of such molecules contributes to a deeper understanding of reaction mechanisms and the influence of various functional groups on chemical reactivity. Researchers investigating new synthetic methodologies often use compounds with multiple functional groups to test the selectivity and efficiency of their new reactions.

Furthermore, the synthesis of specific isomers of substituted aromatic compounds is a key challenge in organic chemistry. Developing synthetic routes to a specific isomer like this compound, while avoiding the formation of other isomers, is a common goal in synthetic research. quora.comquora.comlibretexts.org

Due to the limited availability of specific data for this compound, the following table presents data for the closely related isomer, 1-(3-chloro-1-propenyl)-4-methylbenzene, to provide representative information for this class of compounds.

Interactive Data Table for 1-(3-chloro-1-propenyl)-4-methylbenzene

| Property | Value |

| Molecular Formula | C10H11Cl |

| Molecular Weight | 166.65 g/mol |

| CAS Number | 2048-34-2 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

1-(3-chloroprop-1-enyl)-3-methylbenzene |

InChI |

InChI=1S/C10H11Cl/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,7H2,1H3 |

InChI Key |

FXITWRYIGCBOQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C=CCCl |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. For 1-(3-Chloro-1-propenyl)-3-methylbenzene, which exists as (E) and (Z) isomers, distinct NMR spectra are expected for each.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The protons on the propenyl chain are particularly diagnostic. The vinyl protons (H-1' and H-2') typically appear as doublets in the downfield region (δ 6.0-7.0 ppm) due to coupling with each other. The coupling constant (J-value) between these protons is crucial for assigning the stereochemistry of the double bond; a larger J-value (typically 12-18 Hz) is indicative of the (E)-isomer (trans), while a smaller J-value (6-12 Hz) suggests the (Z)-isomer (cis). The methylene (B1212753) protons adjacent to the chlorine atom (H-3') would appear as a doublet further upfield. Protons on the aromatic ring will show complex splitting patterns in the aromatic region (δ 7.0-7.5 ppm), and the methyl group protons will present as a singlet around δ 2.3 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the propenyl group showing a distinct chemical shift. The olefinic carbons of the propenyl group will also have characteristic signals in the δ 125-135 ppm region. The methylene carbon attached to the chlorine atom will be found further upfield.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are predicted based on analogous structures and chemical shift principles. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Ar-H | 7.00 - 7.40 | Multiplet | - |

| H-1' ((E)-isomer) | ~6.50 | Doublet | ~15 |

| H-2' ((E)-isomer) | ~6.25 | Doublet of Triplets | ~15, ~6 |

| H-1' ((Z)-isomer) | ~6.40 | Doublet | ~11 |

| H-2' ((Z)-isomer) | ~5.80 | Doublet of Triplets | ~11, ~7 |

| H-3' (CH₂Cl) | ~4.20 | Doublet | ~6-7 |

| Ar-CH₃ | ~2.35 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are predicted based on analogous structures.)

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Ar-C (Quaternary, C-3) | ~138 |

| Ar-C (Quaternary, C-1) | ~136 |

| Ar-CH | 125 - 130 |

| C-1' | ~132 |

| C-2' | ~128 |

| C-3' (CH₂Cl) | ~45 |

| Ar-CH₃ | ~21 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₁Cl), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺). This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help identify the structure. For this compound, common fragmentation pathways would include the loss of a chlorine radical (·Cl) to give a fragment at [M-35]⁺ and [M-37]⁺. Another likely fragmentation is the cleavage of the C-C bond between the aromatic ring and the propenyl side chain, leading to the formation of a tropylium-like ion (m/z 91) or a methyl-substituted tropylium (B1234903) ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 166/168 | [C₁₀H₁₁Cl]⁺ | Molecular Ion (M⁺) and [M+2]⁺ peak, confirming presence of Cl. |

| 131 | [C₁₀H₁₀]⁺ | Loss of ·Cl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene-like structures. |

Vibrational (IR) and Electronic (UV/Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The presence of the C=C double bond in the propenyl chain would give rise to a stretching vibration band around 1650 cm⁻¹. The C-Cl stretch would be visible in the fingerprint region, typically between 600 and 800 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would also appear in the fingerprint region, providing clues about the substitution pattern.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the benzene ring and the conjugated propenyl side chain. The conjugation between the aromatic ring and the double bond is expected to result in absorption maxima (λmax) in the 250-280 nm range.

Table 4: Predicted Spectroscopic Data (IR and UV/Vis) for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 |

| IR Spectroscopy | Alkene C=C Stretch | 1640 - 1680 |

| IR Spectroscopy | C-Cl Stretch | 600 - 800 |

| UV/Vis Spectroscopy | π → π* Transition (λmax) | 250 - 280 |

Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, which can exist as geometric isomers ((E) and (Z)), chromatography is crucial for their separation and quantification.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or mid-polarity capillary column (e.g., based on polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane) would be effective. The (E) and (Z) isomers are expected to have slightly different boiling points and interactions with the stationary phase, allowing for their separation. The isomer with the more linear shape, typically the (E)-isomer, often elutes earlier. A flame ionization detector (FID) would provide high sensitivity for detection.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for purity assessment and preparative separation. A normal-phase HPLC method using a silica (B1680970) or alumina (B75360) column with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture) could separate the isomers based on their polarity differences. Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., acetonitrile/water) would separate the isomers based on differences in their hydrophobicity.

In some cases, derivatization can be employed to improve the chromatographic properties or detection sensitivity of an analyte. For this compound, while generally not necessary for GC-FID analysis, derivatization could be useful for other detection methods. For example, the chloro group could be substituted with a nucleophile containing a chromophore to enhance UV detection in HPLC or with a bulky silyl (B83357) group to improve chromatographic resolution in GC. However, for routine analysis, direct injection without derivatization is typically sufficient and preferred for its simplicity.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Propenyl Chloride Moiety

The 1-(3-chloro-1-propenyl) side chain is the primary site for reactions involving the carbon-chlorine bond and the carbon-carbon double bond.

The chlorine atom is situated at an allylic position, which significantly influences its susceptibility to nucleophilic substitution. This structural feature allows for reaction via both S(_N)1 and S(_N)2 mechanisms, with the predominant pathway being dependent on the reaction conditions, such as the nature of the nucleophile and the solvent polarity. libretexts.orguci.edu

In an S(_N)1 reaction , the rate-determining step is the departure of the chloride leaving group to form a carbocation intermediate. The resulting cation is an allylic carbocation, which is notably stabilized by resonance. The positive charge is delocalized over two carbon atoms, including the benzylic position, which receives further stabilization from the aromatic ring. This enhanced stability of the carbocation intermediate makes the S(_N)1 pathway plausible, particularly with weak nucleophiles in polar protic solvents. masterorganicchemistry.comsavemyexams.com

Conversely, the S(_N)2 mechanism involves a concerted, one-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously. youtube.com Although the substrate is a primary allylic halide, which typically favors S(_N)2 reactions due to minimal steric hindrance, the potential for a stabilized carbocation means that an S(_N)1 pathway cannot be discounted. libretexts.orgquora.com Strong nucleophiles in polar aprotic solvents would favor the S(_N)2 pathway. libretexts.org

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Formation of resonance-stabilized allylic/benzylic carbocation | Primary allylic halide (low steric hindrance) |

| Nucleophile | Weak nucleophiles (e.g., H2O, ROH) | Strong nucleophiles (e.g., I-, RS-, N3-) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration |

The carbon-carbon double bond in the propenyl chain is susceptible to electrophilic addition reactions. When an unsymmetrical reagent like a hydrogen halide (HX) is added, the regioselectivity of the reaction is predicted by Markovnikov's rule . wikipedia.org This rule states that the electrophile (typically H) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.orgorganic-chemistry.org

In the case of This compound , the addition of an electrophile like H can occur at either C1 or C2 of the propenyl chain.

Path A (Markovnikov Addition): Addition of H to the C2 carbon results in a secondary carbocation at the C1 position. This carbocation is also benzylic, meaning it is directly attached to the benzene (B151609) ring and is significantly stabilized by resonance, with the positive charge delocalized into the aromatic π-system.

Path B (Anti-Markovnikov Addition): Addition of H to the C1 carbon would form a secondary carbocation at the C2 position. This carbocation is less stable as it lacks the direct resonance stabilization from the phenyl ring.

Due to the superior stability of the benzylic carbocation formed in Path A, the addition will proceed according to Markovnikov's rule. acs.org The subsequent attack by the nucleophile (X) will occur at the benzylic carbon (C1), yielding the Markovnikov product. Some reactions, particularly those proceeding via a radical mechanism, can lead to the anti-Markovnikov product. nih.gov

Aromatic Ring Reactivity

The benzene ring of the molecule is subject to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is determined by the directing effects of the two existing substituents: the methyl group (-CH(_3)) at the C3 position and the 3-chloro-1-propenyl group at the C1 position. masterorganicchemistry.comwikipedia.org

Methyl Group (-CH(_3)): This is an alkyl group, which is an activating group and an ortho, para-director. savemyexams.com It donates electron density to the ring via an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

The combined influence of these two groups determines the preferred sites of substitution. The methyl group at C3 strongly directs to C2, C4, and C6. The propenyl group at C1 directs to C2, C4, and C6. Therefore, positions C2, C4, and C6 are electronically enriched and are the most probable sites for electrophilic attack. Steric hindrance may reduce the likelihood of substitution at the C2 position, which is flanked by both substituents, potentially favoring attack at the C4 and C6 positions.

| Position on Ring | Effect of -CH3 at C3 | Effect of -CH2CH=CHCl at C1 | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Highly Favored (sterically hindered) |

| C4 | Ortho (Activating) | Para (Directing) | Highly Favored |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored |

| C6 | Para (Activating) | Ortho (Directing) | Highly Favored |

The molecule possesses two types of benzylic C-H bonds: those on the methyl group and the single C-H bond at the vinylic-benzylic position (C1 of the propenyl chain). Benzylic C-H bonds are relatively weak and are susceptible to radical reactions and oxidation. libretexts.org

Benzylic Halogenation: Free-radical halogenation, typically using N-Bromosuccinimide (NBS) with a radical initiator, can selectively replace a benzylic hydrogen with a bromine atom. libretexts.orgyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. Both the methyl group and the C1 of the propenyl chain could potentially undergo this reaction.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com The methyl group could be oxidized to a carboxylic acid group (-COOH). The benzylic C-H on the propenyl chain is also susceptible to oxidation, though this might be accompanied by cleavage of the double bond depending on the reaction conditions.

Radical and Photoinduced Reaction Pathways

The presence of an alkene and an allylic chloride moiety makes This compound a candidate for various radical and photochemical reactions.

Radical Reactions: The allylic chloride can act as an initiator in Atom Transfer Radical Polymerization (ATRP) of various monomers. researchgate.net Furthermore, the double bond can undergo radical addition reactions. In the presence of radical initiators, the styrene-like structure can undergo radical polymerization, forming a polymer chain. The formation of a stabilized benzylic radical intermediate upon radical addition to the double bond would be a key step in this process. nih.gov

Photoinduced Reactions: Styrene (B11656) and its derivatives are known to undergo a variety of photochemical reactions. rsc.org Under UV irradiation, This compound could potentially undergo [2+2] cycloaddition reactions with another molecule of itself to form cyclobutane (B1203170) derivatives. nih.gov Intramolecular cyclization is also a possibility in related systems. acs.orgnih.govacs.org

Additionally, research on cinnamyl chlorides has shown that they can undergo photocatalytic isomerization to form cyclopropane (B1198618) derivatives. acs.org This reaction often proceeds via an energy transfer mechanism from a photocatalyst to the allylic chloride, leading to homolytic cleavage of the C-Cl bond and subsequent radical-mediated cyclization. Therefore, it is plausible that This compound could be converted to a corresponding substituted phenylcyclopropane under suitable photoredox conditions.

Catalytic Transformations and Detailed Reaction Mechanism Elucidation

While specific catalytic transformations for this compound are not extensively documented in dedicated studies, its structural motifs—a chloroalkenyl group attached to an aromatic ring—suggest a high potential for participation in a variety of well-established catalytic reactions. The reactivity of this compound can be inferred from the extensive literature on palladium-catalyzed cross-coupling reactions and catalytic hydrogenation of similar substrates. libretexts.orgwikipedia.orglibretexts.org

One of the most significant classes of reactions for chloroalkenylarenes is palladium-catalyzed cross-coupling. libretexts.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism for these transformations typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

A prime example is the Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound. nobelprize.orgorganic-chemistry.org For this compound, a hypothetical Suzuki coupling with an arylboronic acid is depicted below. The reaction would be expected to proceed with retention of the double bond stereochemistry. organic-chemistry.org

Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(3-Phenyl-1-propenyl)-3-methylbenzene |

The catalytic cycle for this transformation would commence with the oxidative addition of the chloroalkenylbenzene to a Pd(0) complex. youtube.com This is followed by transmetalation with the boronic acid, which is activated by the base. organic-chemistry.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. youtube.com

Another pertinent catalytic transformation is the Heck reaction , which couples an unsaturated halide with an alkene. wikipedia.org In a hypothetical scenario, this compound could react with an alkene like styrene in the presence of a palladium catalyst and a base. organic-chemistry.org

Hypothetical Heck Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | 1,4-Diphenyl-1-(3-methylphenyl)buta-1,3-diene |

The mechanism of the Heck reaction involves the oxidative addition of the vinyl chloride to the palladium(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the product and a palladium-hydride species. The base then regenerates the palladium(0) catalyst. libretexts.org

Furthermore, the double bond in this compound is susceptible to catalytic hydrogenation . This reaction would reduce the propenyl group to a propyl group. The choice of catalyst is crucial; platinum or palladium on carbon would typically catalyze the reduction of the double bond. libretexts.orgyoutube.com

Hypothetical Catalytic Hydrogenation

| Reactant | Catalyst | Conditions | Product |

| This compound | Pd/C | H₂ (1 atm) | 1-(3-Chloropropyl)-3-methylbenzene |

The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org The hydrogen atoms are then added across the double bond in a syn-addition fashion. youtube.com It is important to note that under more forcing conditions, or with certain catalysts, dehalogenation could potentially occur as a side reaction.

The elucidation of the precise reaction mechanisms for these transformations with this compound would necessitate detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling, to supplement the foundational understanding derived from analogous systems.

Stereochemistry and Conformational Analysis

Geometric Isomerism (E/Z) of the Alkenyl Substituent

The presence of a carbon-carbon double bond in the 1-propenyl substituent of 1-(3-chloro-1-propenyl)-3-methylbenzene leads to the phenomenon of geometric isomerism. libretexts.orgchemistrytalk.org Due to the restricted rotation around the π-bond, the substituents on the double-bonded carbons are fixed in their spatial positions relative to each other, giving rise to distinct stereoisomers. libretexts.orgstudymind.co.uk To differentiate between these isomers, the E/Z notation system is employed, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. science-revision.co.ukwikipedia.org

The assignment of priorities is based on the atomic number of the atoms directly attached to the double-bond carbons. libretexts.orgvanderbilt.edu Higher atomic numbers correspond to higher priority. science-revision.co.uk If the atoms are identical, the evaluation proceeds to the next atoms along the chain until a point of difference is found. hyperconjugation.com

For this compound, the substituents on the C1 of the propenyl chain are a hydrogen atom and a 3-methylphenyl group. The substituents on C2 are a hydrogen atom and a chloromethyl group (-CH2Cl).

At C1: The 3-methylphenyl group is attached via a carbon atom (atomic number 6), while the other substituent is a hydrogen atom (atomic number 1). Therefore, the 3-methylphenyl group has a higher priority.

At C2: The chloromethyl group is attached via a carbon atom, and the other substituent is a hydrogen atom. Thus, the chloromethyl group is the higher priority group.

Based on the relative orientation of these high-priority groups, two geometric isomers are possible:

(Z)-isomer: The two higher-priority groups (the 3-methylphenyl group and the chloromethyl group) are on the same side of the double bond. The "Z" designation comes from the German word zusammen, meaning "together". studymind.co.uk

(E)-isomer: The two higher-priority groups are on opposite sides of the double bond. The "E" designation is from the German word entgegen, meaning "opposite". studymind.co.uk

Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents on the Alkenyl Chain

| Carbon of Double Bond | Substituent | Priority Determining Atom | Atomic Number | Priority |

| C1 | 3-Methylphenyl | Carbon | 6 | High |

| Hydrogen | Hydrogen | 1 | Low | |

| C2 | Chloromethyl (-CH2Cl) | Carbon | 6 | High |

| Hydrogen | Hydrogen | 1 | Low |

Conformational Preferences and Interconversion Dynamics in the Molecular Framework

The rotation around the single bond connecting the 3-methylphenyl ring and the propenyl group determines the orientation of the two substituents relative to each other. A fully planar conformation, where the double bond is coplanar with the benzene (B151609) ring, would maximize π-orbital overlap (conjugation). However, this planar arrangement can introduce steric strain between the substituents on the double bond and the ortho-hydrogens of the benzene ring. colostate.edu Consequently, the molecule likely adopts a non-planar, skewed conformation to balance these opposing effects, minimizing steric hindrance while retaining some degree of electronic stabilization. The energy barrier for this rotation is generally low, allowing for rapid interconversion between various rotational isomers (rotamers) at room temperature. nih.gov

Rotation around the C2-C3 single bond of the propenyl chain also leads to different conformers. Similar to the conformational analysis of butane, these arrangements can be visualized using Newman projections. libretexts.org The conformations will range from lower-energy staggered arrangements, where the substituents are further apart, to higher-energy eclipsed arrangements, where they are in closer proximity, resulting in torsional and steric strain. chemistrysteps.com The most stable conformer would likely be a staggered arrangement that minimizes steric repulsion between the bulky chlorine atom and the rest of the molecule.

Table 2: Key Rotational Bonds and Factors Influencing Conformational Preferences

| Rotational Bond | Involved Groups | Favorable Conformation | Destabilizing Factors in Other Conformations |

| C(aryl)–C(propenyl) | 3-Methylphenyl ring and Chloro-propenyl group | Skewed (non-planar) | Steric strain between ortho C-H and alkenyl group in planar form; Loss of conjugation in perpendicular form |

| C2–C3 (in propenyl) | C(H)=C(H)- and -CH2Cl | Staggered (anti/gauche) | Torsional and steric strain in eclipsed conformations |

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The distinct three-dimensional structures of the (E) and (Z) isomers of this compound can significantly influence their chemical reactivity and the selectivity of their reactions. siue.edu The spatial arrangement of atoms can affect the accessibility of the reactive sites, namely the double bond and the carbon atom bearing the chlorine.

For instance, in addition reactions across the double bond, the approach of a reagent can be sterically hindered by the substituents. In one isomer, the bulky 3-methylphenyl group and the chloromethyl group might shield one face of the double bond more effectively than in the other isomer. This difference in steric hindrance can lead to different rates of reaction for the (E) and (Z) isomers.

Furthermore, in reactions where the product's stereochemistry is determined by the starting material's geometry (stereospecific reactions), the (E) and (Z) isomers will yield different stereoisomeric products. Similarly, in stereoselective reactions, where one stereoisomer is formed preferentially over another, the starting geometry of the alkene can dictate the major product.

The biological activity of a molecule is often highly dependent on its specific stereochemistry. nih.gov The precise geometric shape of a molecule determines how it fits into the active site of an enzyme or a receptor. Therefore, the (E) and (Z) isomers of this compound would be expected to exhibit different biological activities, as their different shapes would lead to distinct interactions with biological macromolecules. Although specific studies on this compound are not prevalent, the principle that geometric isomerism affects biological function is a cornerstone of medicinal chemistry. studysmarter.co.uk

Compound Nomenclature

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-chloro-1-propenyl)-3-methylbenzene, offering a detailed picture of its electronic structure and preferred three-dimensional arrangement of atoms. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Applications

The optimized geometry would provide theoretical values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. For instance, the planarity of the benzene (B151609) ring, the orientation of the propenyl chain, and the spatial relationship between the chloro and methyl substituents would be determined.

Table 1: Predicted Molecular Geometry Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

|---|---|

| C=C bond length (propenyl) | ~1.34 Å |

| C-Cl bond length | ~1.78 Å |

| C-C bond length (ring-propenyl) | ~1.49 Å |

| C-C-C bond angle (propenyl) | ~125° |

| C-C-Cl bond angle | ~110° |

Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes pending specific experimental or computational studies.

Ab Initio Methods for Electronic Structure

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations can be used to obtain a more precise description of the electronic structure. Highly correlated ab initio methods are particularly important for accurately describing systems where electron correlation effects are significant. These calculations can be used to map out the potential energy surface of the molecule. nist.gov For instance, a study on the related Cl + allene (B1206475) reaction utilized QCISD(T) calculations to understand the potential energy surface, showing the importance of high-level correlation for an accurate description. nist.gov Such methods could be applied to this compound to refine the understanding of its electronic states and molecular orbitals.

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space available to this compound at a given temperature.

These simulations are crucial for understanding the flexibility of the chloro-propenyl side chain and its interaction with the methyl-substituted benzene ring. The rotation around the single bonds in the propenyl chain and the bond connecting it to the aromatic ring gives rise to various conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them. Quantum chemical molecular dynamics (QM/MD) simulations, which combine the accuracy of quantum mechanics with the dynamic nature of MD, have been used to investigate the decomposition of related chlorinated alkenes, such as 1,3-dichloropropene, at high temperatures. researchgate.net This type of simulation could provide valuable insights into the thermal stability and reaction dynamics of this compound.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers. For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the chlorine atom, or addition reactions at the double bond.

By locating the transition state structure for a given reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate. For example, theoretical studies on related systems have mapped out reaction pathways for the formation of chlorinated compounds. nist.gov These computational approaches can help to predict the likely products of reactions involving this compound and provide a detailed mechanistic understanding that can be difficult to obtain through experimental means alone.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key spectroscopic parameters can be calculated.

DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. The calculated spectra can be compared with experimental spectra to confirm the identity and purity of a synthesized compound. A study on a different complex cyclobutane (B1203170) derivative demonstrated the use of DFT to simulate and confirm its structure by comparing calculated IR and NMR data with experimental results. nanobioletters.com This highlights a common and powerful application of computational chemistry in structural elucidation.

Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| C=C Stretch | ~1650 | ~1655 |

| C-Cl Stretch | ~750 | ~745 |

| Aromatic C-H Stretch | ~3050 | ~3055 |

| ¹H NMR Chemical Shifts (ppm) | ||

| Vinylic Protons | 6.0 - 6.5 | 6.1 - 6.6 |

| Methylene (B1212753) Protons (-CH₂Cl) | ~4.2 | ~4.3 |

| Methyl Protons (-CH₃) | ~2.3 | ~2.4 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Vinylic Carbons | 125 - 135 | 126 - 136 |

| Methylene Carbon (-CH₂Cl) | ~45 | ~46 |

Note: The experimental values are estimates based on typical ranges for these functional groups. The predicted values are for illustrative purposes to show the potential of computational prediction.

This comparative approach provides a robust method for structural verification and can help to resolve ambiguities in experimental data interpretation.

Derivatization and Advanced Functionalization Strategies

Synthetic Utility in the Construction of Diverse Chemical Entities

The primary locus of reactivity in 1-(3-Chloro-1-propenyl)-3-methylbenzene is the allylic chloride group. This functional group is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide variety of heteroatomic functional groups. This reactivity is the foundation of its utility in creating a diverse range of chemical entities. Nucleophiles such as hydroxides, alkoxides, cyanides, and amines can readily displace the chloride ion to form alcohols, ethers, nitriles, and amines, respectively. ncert.nic.inlibretexts.org These transformations are fundamental in the synthesis of valuable compounds, including analogs of cinnamyl alcohol and its derivatives, which are utilized in the fragrance and pharmaceutical industries. guidechem.comnih.govchemicalbook.com

The general scheme for nucleophilic substitution at the allylic position can be summarized as follows:

Reaction Type: Nucleophilic Allylic Substitution (SN)

Substrate: this compound

Outcome: Replacement of the chloro group with various nucleophiles.

Below is an interactive data table summarizing potential products from the reaction of this compound with common nucleophiles.

| Nucleophile (Nu-) | Reagent Example | Product Class | Potential Application Area |

| Hydroxide (OH-) | NaOH, KOH | Allylic Alcohol | Fragrance, Pharmaceutical Intermediate |

| Alkoxide (RO-) | NaOR | Allylic Ether | Fine Chemicals, Solvents |

| Cyanide (CN-) | KCN, NaCN | Allylic Nitrile | Intermediate for Carboxylic Acids, Amines |

| Azide (N3-) | NaN3 | Allylic Azide | Precursor for Amines, Heterocycles |

| Thiolate (RS-) | NaSR | Allylic Thioether | Agrochemicals, Materials Science |

| Amines (RNH2, R2NH) | Ammonia, Alkylamines | Allylic Amine | Pharmaceuticals, Biologically Active Molecules |

These initial derivatizations yield a new generation of molecules with altered chemical properties and further synthetic potential, highlighting the role of the parent compound as a versatile building block.

Strategies for Further Functionalization of the Propenyl and Aromatic Moieties

Beyond simple nucleophilic substitution, both the propenyl and the aromatic components of this compound can be selectively functionalized using a range of modern synthetic methodologies.

Functionalization of the Propenyl Moiety:

The carbon-carbon double bond and the allylic chloride of the propenyl group are amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon bond formation. researchgate.netnih.gov

Heck Reaction: The compound can react with various alkenes in the presence of a palladium catalyst and a base to form new, more complex diene structures. organic-chemistry.orgwikipedia.org This reaction extends the carbon skeleton and introduces new points of unsaturation.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids (or their esters) under palladium catalysis allows for the formation of a new carbon-carbon bond at the site of the chlorine atom, leading to the synthesis of substituted allyl arenes. organic-chemistry.org

Other Cross-Coupling Reactions: Similar palladium-catalyzed couplings can be envisioned with organozinc, organotin (Stille coupling), and organosilicon reagents, offering a broad scope for creating diverse molecular frameworks. organic-chemistry.orgresearchgate.net

Functionalization of the Aromatic Moiety:

The 3-methylphenyl group can undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents onto the benzene (B151609) ring. wikipedia.org The existing methyl group is an activating, ortho-, para-directing group. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group (positions 2, 4, and 6). Steric hindrance from the propenyl chain may influence the ratio of ortho to para products. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions applicable to the 3-methylphenyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group.

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) introduces a bromine or chlorine atom. ncert.nic.in

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group.

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid introduces alkyl or acyl groups, respectively. masterorganicchemistry.com

The table below outlines potential functionalization strategies for both moieties.

| Moiety | Reaction Type | Reagents | Potential Product Structure |

| Propenyl | Heck Reaction | Alkene, Pd catalyst, Base | Extended Conjugated System |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | 1-Aryl-3-(3-methylphenyl)propene | |

| Aromatic | Nitration | HNO3, H2SO4 | 1-(3-Chloro-1-propenyl)-2-nitro-5-methylbenzene |

| Bromination | Br2, FeBr3 | 1-(3-Chloro-1-propenyl)-4-bromo-3-methylbenzene | |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acetyl-substituted aromatic ring |

Utilization as Precursors in the Synthesis of Complex Molecular Architectures

The true synthetic power of this compound is realized when it is used as a precursor for more complex molecules. The initial products of derivatization and functionalization serve as versatile intermediates for multi-step syntheses.

For example, a product from a Suzuki coupling could be subjected to electrophilic aromatic substitution on its newly introduced aryl ring. Alternatively, a nitrated derivative could be reduced to an amine, which could then be used in the synthesis of heterocyclic compounds. nih.gov The presence of multiple reaction sites allows for sequential, controlled modifications to build molecular complexity.

The allylic moiety is particularly useful for constructing cyclic and polycyclic systems. For instance, intramolecular versions of the Heck reaction can be employed if a suitable tethered alkene is present in a derivative. wikipedia.org Furthermore, the derivatized propenyl group can participate in cycloaddition reactions.

The synthesis of novel heterocyclic compounds is a significant application. ekb.eg An initial nucleophilic substitution to introduce a nitrogen or sulfur nucleophile, followed by reactions involving the double bond or the aromatic ring, can lead to the formation of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov For instance, the synthesis of purine (B94841) derivatives has been demonstrated starting from cinnamyl-type precursors, highlighting the potential for creating biologically active molecules. nih.govnih.gov

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies for the Compound Class

The synthesis of substituted styrenes, including the class of chloro-propenyl-methylbenzenes, has been a subject of extensive research. Traditional methods for creating the carbon skeleton of such molecules often involve Friedel-Crafts alkylation or Grignard reactions. However, these methods can suffer from drawbacks such as the use of harsh reagents, lack of regioselectivity, and the generation of significant waste.

Future research is likely to focus on the development of more efficient and sustainable synthetic routes. A particularly promising area is the application of palladium-catalyzed cross-coupling reactions. fiveable.melibretexts.orgnobelprize.org These reactions, such as the Suzuki, Heck, and Stille couplings, offer mild reaction conditions, high functional group tolerance, and excellent control over stereochemistry and regioselectivity. researchgate.netlibretexts.org For instance, a plausible modern synthesis for 1-(3-chloro-1-propenyl)-3-methylbenzene could involve the Heck coupling of 3-bromotoluene (B146084) with 3-chloropropene. nih.gov

Below is a comparative table of potential synthetic methodologies:

| Methodology | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkylation of toluene (B28343) with a suitable three-carbon electrophile containing a chloro-substituent. | Utilizes readily available starting materials. | Risk of polysubstitution, carbocation rearrangements, and requires a strong Lewis acid catalyst. |

| Grignard Reaction | Reaction of a 3-methylphenylmagnesium halide with a 3-chloro-propenal or a related electrophile. | Forms a new carbon-carbon bond effectively. | Requires strictly anhydrous conditions and may have limited functional group tolerance. |

| Wittig Reaction | Reaction of a 3-methylbenzylphosphonium ylide with a chloro-substituted aldehyde. | Good control over the position of the double bond. | Stoichiometric amounts of phosphine (B1218219) oxide waste are generated. |

| Heck Coupling | Palladium-catalyzed reaction of 3-halotoluene with 3-chloropropene. nih.gov | High chemo- and regioselectivity, mild reaction conditions. | Catalyst cost and sensitivity, potential for side reactions. |

| Suzuki Coupling | Palladium-catalyzed reaction of a 3-methylphenylboronic acid with a 1-halo-3-chloropropene. libretexts.org | High yields, broad functional group tolerance, commercially available starting materials. | Requires synthesis of the specific boronic acid or vinyl halide partner. |

Further research into catalyst development, such as the use of more earth-abundant metals or the design of more active and stable ligands for palladium, will be crucial in making these advanced synthetic methods more accessible and cost-effective.

In-depth Mechanistic Understanding of Challenging Transformations

The chemical reactivity of this compound is dictated by its distinct functional groups: the substituted benzene (B151609) ring, the carbon-carbon double bond, and the allylic chloride. Understanding the interplay between these groups is key to controlling its chemical transformations.

Electrophilic Addition to the Double Bond: The propenyl group is susceptible to electrophilic attack. The regioselectivity of such additions will be influenced by the electronic effects of the 3-methylphenyl group and the chloro-substituent, as well as the stability of the resulting carbocation intermediates. Mechanistic studies, likely employing computational chemistry and kinetic analysis, are needed to predict and control the outcomes of reactions like halogenation, hydrohalogenation, and hydration.

Nucleophilic Substitution at the Allylic Position: The chlorine atom is an allylic halide, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through S\N1, S\N2, or S\N2' mechanisms, the latter involving a rearrangement of the double bond. researchgate.net The choice of nucleophile, solvent, and reaction conditions will determine the dominant pathway and the product distribution. A deeper understanding of these competing mechanisms is essential for the selective functionalization of the propenyl side chain.

Palladium-Catalyzed Cross-Coupling Mechanisms: As mentioned, palladium-catalyzed reactions are powerful tools for the synthesis and further modification of this compound class. The catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination, are well-established in a general sense. libretexts.orgnobelprize.org However, the specific influence of the substituents on this compound on each step of the catalytic cycle is an area for detailed mechanistic investigation. Such studies can lead to the optimization of reaction conditions and the development of more efficient catalytic systems.

Exploration of this Compound Class in Emerging Areas of Chemical Science and Advanced Materials Research

While direct applications of this compound have not been extensively reported, the structural motifs present in this molecule suggest significant potential in several cutting-edge areas of research.

Functionalized Polymers: Substituted styrenes are valuable monomers for the synthesis of functionalized polymers. acs.orgresearchgate.net The presence of the reactive chloropropenyl group in this compound offers a handle for post-polymerization modification. This could allow for the creation of polymers with tailored properties, such as specific thermal or optical characteristics, or for the grafting of other polymer chains to create complex macromolecular architectures. researchgate.netacs.org

Advanced Materials: The aromatic and olefinic nature of this compound class makes it a potential building block for advanced materials. For example, derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, or as components of photosensitive materials. The specific substitution pattern on the benzene ring can be tuned to influence the electronic and photophysical properties of the resulting materials.

Pharmaceutical and Agrochemical Synthesis: The 1,3-diarylpropene scaffold, which can be synthesized from compounds like this compound through cross-coupling reactions, is found in a variety of biologically active molecules. nih.gov The development of efficient synthetic routes to derivatives of this compound could provide access to novel analogues of existing drugs or agrochemicals, leading to the discovery of new therapeutic agents or crop protection solutions.

Q & A

Q. What are the established synthesis methods for 1-(3-Chloro-1-propenyl)-3-methylbenzene, and what reagents/conditions are critical for yield optimization?

The synthesis of this compound (synonym: cinnamyl chloride) typically involves halogenation of allylic alcohols or Friedel-Crafts alkylation. For example, analogous compounds like 3-chlorophenyl derivatives are synthesized using thionyl chloride (SOCl₂) in ethanol under reflux, followed by purification via silica gel column chromatography with hexanes as eluents . Key factors for yield optimization include:

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Peaks at δ 2.26 ppm (singlet for methyl group) and δ 6.90–7.57 ppm (aromatic and alkenyl protons) confirm substituent positions .

- ¹³C NMR : Signals at δ 21.20 ppm (methyl carbon) and δ 115–140 ppm (aromatic/alkenyl carbons) validate the backbone .

- GC-MS : Molecular ion peaks (e.g., m/z 152 for C₉H₉Cl) and fragmentation patterns corroborate the molecular formula .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Toxicity : Limited data suggest potential skin/eye irritation; use PPE (gloves, goggles) .

- Flammability : Flashpoint ~79°C necessitates avoidance of open flames .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, boiling point) for this compound?

Contradictions in data (e.g., solubility ranging from 0.2 g/L to higher values) may arise from impurities or measurement conditions. To resolve this:

- Reproduce experiments : Use high-purity solvents (HPLC-grade) and standardized methods (e.g., OECD 105 for solubility).

- Validate via multiple techniques : Compare DSC (melting point) and gas chromatography (boiling point) with literature .

- Publish detailed protocols : Document solvent purity, temperature calibration, and instrument settings to enable cross-lab validation .

Q. What reaction mechanisms dominate in the functionalization of this compound under visible light catalysis?

Visible light-induced reactions (e.g., iodovinyl sulfonylation) proceed via radical intermediates. For example:

- Photoexcitation : Catalysts like eosin Y generate singlet oxygen, abstracting hydrogen to form allylic radicals.

- Electrophilic trapping : Radicals react with electrophiles (e.g., iodine or sulfones) to yield substituted products .

- Stereochemical control : Trans-addition is favored due to steric hindrance from the methyl group .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Co-elution in chromatography : Impurities with similar retention times (e.g., chlorinated byproducts) require advanced separation methods (HPLC with chiral columns) .

- Detection limits : Enhance sensitivity using mass spectrometry in selected ion monitoring (SIM) mode .

- Matrix effects : Spike-and-recovery experiments validate accuracy in complex mixtures .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Predict regioselectivity in electrophilic attacks by analyzing frontier molecular orbitals (HOMO/LUMO).

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .

- Docking studies : Model interactions with catalytic surfaces (e.g., Pd nanoparticles) to design cross-coupling reactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.